![molecular formula C18H21ClO3 B5104563 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B5104563.png)
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene, also known as SR9009, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to a class of compounds called Rev-Erb agonists, which are known to regulate circadian rhythms and metabolism. In
Mechanism of Action
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene works by binding to and activating the Rev-Erb protein, which is a key regulator of circadian rhythms and metabolism. Activation of Rev-Erb leads to the suppression of genes involved in gluconeogenesis and lipid synthesis, leading to increased metabolism and improved glucose and lipid homeostasis. Additionally, activation of Rev-Erb leads to increased mitochondrial biogenesis, which improves cellular energy production and reduces oxidative stress.
Biochemical and Physiological Effects:
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has been shown to have a variety of biochemical and physiological effects in animal models. These effects include increased endurance, improved glucose and lipid homeostasis, reduced inflammation, improved cardiac function, and reduced oxidative stress. 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has also been shown to increase mitochondrial biogenesis and improve cellular energy production.
Advantages and Limitations for Lab Experiments
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has several advantages for lab experiments, including its high potency and selective activation of the Rev-Erb protein. However, 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene is a synthetic compound and may have potential toxicity concerns that need to be addressed in future studies. Additionally, 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene. One potential direction is to investigate its potential therapeutic applications in humans, particularly in the treatment of type 2 diabetes and heart failure. Additionally, further studies are needed to evaluate the safety and toxicity of 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene in humans. Finally, future studies should focus on optimizing the synthesis method and improving the bioavailability and pharmacokinetics of 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene.
Synthesis Methods
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene is synthesized via a multistep process involving the reaction of 4-chloro-2-methylbenzoic acid with 4-hydroxybutyl methacrylate, followed by a series of chemical reactions that lead to the formation of the final product. The synthesis method has been optimized to produce high yields of pure 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene.
Scientific Research Applications
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to improve endurance, increase metabolic rate, and reduce inflammation in animal models. Additionally, 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes. 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has also been shown to improve cardiac function and reduce oxidative stress in animal models of heart failure.
properties
IUPAC Name |
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-14-12-15(19)8-9-18(14)22-11-4-3-10-21-17-7-5-6-16(13-17)20-2/h5-9,12-13H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHDBWVPXSSAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCOC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.